molecular formula C22H18ClN3O3S B11941619 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate CAS No. 350844-44-9

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B11941619
CAS No.: 350844-44-9
M. Wt: 439.9 g/mol
InChI Key: ILAPVBQIJTXOPZ-ZVHZXABRSA-N
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Description

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C21H16ClN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include aniline, carbon disulfide, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they often require specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

350844-44-9

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C22H18ClN3O3S/c1-28-20-13-15(14-24-26-22(30)25-18-5-3-2-4-6-18)7-12-19(20)29-21(27)16-8-10-17(23)11-9-16/h2-14H,1H3,(H2,25,26,30)/b24-14+

InChI Key

ILAPVBQIJTXOPZ-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)NC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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